1,3,5-Benzenetrimethanol
Overview
Description
Mechanism of Action
Target of Action
1,3,5-Benzenetrimethanol is an organic compound . .
Mode of Action
It’s known that it can react with chloride ions in water to form polyols and polycarbonates . More research is needed to fully understand its interaction with its targets and the resulting changes.
Pharmacokinetics
this compound has a molecular weight of 168.19 and a density of 1.285±0.06 g/cm3 . It is soluble in methanol , which could potentially influence its absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
1,3,5-Benzenetrimethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to react with chloride ions in water to form polyols and polycarbonates . Additionally, this compound can undergo hydrolysis and ring-opening reactions in aqueous solutions, indicating its reactivity and potential for forming diverse biochemical products .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with chloride ions and subsequent formation of polyols can impact cellular osmotic balance and signaling pathways . Furthermore, its hydrolysis products may affect gene expression by acting as signaling molecules or metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzymatic reactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with chloride ions and formation of polyols suggest a mechanism where it modulates enzyme activity by altering the local chemical environment . Additionally, the compound’s hydrolysis products can influence gene expression by serving as substrates or inhibitors for transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to degrade in aqueous solutions, forming various hydrolysis products . These degradation products can have long-term effects on cellular function, potentially altering metabolic pathways and gene expression. Studies have shown that the compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Studies have indicated that high doses of this compound can cause toxic effects, including enzyme inhibition and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its hydrolysis products can enter metabolic pathways as intermediates, influencing metabolic flux and metabolite levels . The compound’s interaction with chloride ions and formation of polyols also suggest its involvement in pathways related to osmotic balance and cellular signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s solubility in methanol suggests that it can be efficiently transported in aqueous environments, facilitating its distribution within cells . Additionally, its interaction with chloride ions may influence its transport and localization in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interaction with chloride ions and formation of polyols suggest that it may localize to regions involved in osmotic balance and signaling . Additionally, its hydrolysis products can be targeted to specific cellular compartments, influencing their activity and function.
Preparation Methods
1,3,5-Benzenetrimethanol can be synthesized through the oxidation of benzyl alcohol in the presence of a catalyst. A specific preparation method involves the oxidation of benzyl alcohol using a noble metal catalyst, such as rhodium, in the presence of oxygen . This method is efficient and yields high purity this compound.
Chemical Reactions Analysis
1,3,5-Benzenetrimethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,3,5-tris(carboxymethyl)benzene.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Benzenetrimethanol has a wide range of applications in scientific research and industry:
Biology: It serves as a building block for various biochemical compounds and can be used in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used as an additive in coatings, resins, and plastics to enhance their properties.
Comparison with Similar Compounds
1,3,5-Benzenetrimethanol is unique due to its three hydroxymethyl groups attached to a benzene ring, which provides it with distinct chemical properties. Similar compounds include:
1,2,4-Benzenetriol: Differing in the position of hydroxyl groups, leading to different reactivity and applications.
1,3,5-Tris(bromomethyl)benzene: A brominated derivative used in different synthetic applications.
These compounds share some similarities in structure but differ significantly in their chemical behavior and applications.
Properties
IUPAC Name |
[3,5-bis(hydroxymethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAMZFDWYRVIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372710 | |
Record name | 1,3,5-Benzenetrimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-18-0 | |
Record name | 1,3,5-Benzenetrimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research highlights the hydrogen-bonding patterns in 1,3,5-benzenetrimethanol. How do these patterns compare to similar molecules like benzene-1,3,5-triacetic acid and benzene-1,3,5-trimethanol, and what might these similarities and differences suggest about their respective properties?
A1: The research paper "" reveals that this compound forms a three-dimensional network of hydrogen-bond chains decorated with cyclic hydrogen bonds and finite hydrogen-bond patterns []. While it shares similarities with benzene-1,3,5-triacetic acid and benzene-1,3,5-trimethanol, there are notable differences in their hydrogen-bonding arrangements. These variations could influence their physical properties like melting point, boiling point, and solubility, as well as potentially impacting their interactions with other molecules. Further research is needed to explore the specific consequences of these structural differences.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.